Copper 1,3-diphenyl-1,3-propanedionate

Description

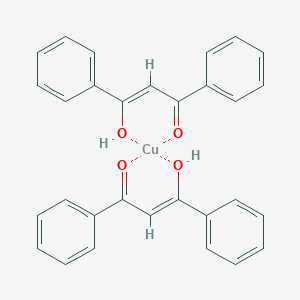

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILYCOXWSHKINW-AGIYBIRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Copper 1,3 Diphenyl 1,3 Propanedionate

Synthesis and Purification Strategies for 1,3-Diphenyl-1,3-propanedione Ligand (dbm)

The foundation of producing high-purity Copper(II) 1,3-diphenyl-1,3-propanedionate lies in the successful synthesis and purification of its bidentate ligand, dibenzoylmethane (B1670423).

Classical Condensation Reactions for Dibenzoylmethane Synthesis

The most established and widely utilized method for synthesizing dibenzoylmethane is the Claisen condensation. google.comchemicalbook.com This reaction involves the base-catalyzed condensation between an ester and a ketone. Specifically, acetophenone (B1666503) is reacted with an excess of an ethyl or methyl benzoate (B1203000). google.comorgsyn.org Strong bases are required to generate the necessary nucleophilic enolate from acetophenone. Common bases employed for this purpose include sodium ethoxide, sodium amide (NaNH2), and sodium hydride. google.comorgsyn.orgprepchem.com

For example, one procedure involves adding a tetrahydrofuran (B95107) (THF) solution of acetophenone to a suspension of sodium amide in THF. prepchem.com Subsequently, ethyl benzoate is introduced to the mixture, leading to the formation of a gelatinous precipitate of the sodium salt of the β-diketone over approximately 24 hours. prepchem.com Another approach uses sodium ethoxide, which is added in portions to a heated mixture of acetophenone and a large excess of ethyl benzoate. orgsyn.org The reaction proceeds to form a thick, viscous mass that contains the sodium salt of the product. orgsyn.org In some variations, the reaction is carried out in a solvent such as xylene or dimethyl sulfoxide (B87167) (DMSO). google.comresearchgate.net

The general reaction scheme is as follows: Acetophenone + Ethyl Benzoate --(Base)--> Sodium salt of Dibenzoylmethane

After the initial condensation, the reaction mixture is typically neutralized with an acid, such as hydrochloric or sulfuric acid, to protonate the enolate and form the crude dibenzoylmethane product. orgsyn.orgprepchem.com

Leveraging Copper Salt Precipitation for Ligand Isolation from Reaction Residues

A notable and effective strategy for purifying dibenzoylmethane from the crude reaction residue involves the formation of its copper(II) complex. prepchem.com After the initial acid-base workup and extraction with an organic solvent, the resulting solution contains the desired dibenzoylmethane along with unreacted starting materials and byproducts. orgsyn.orgprepchem.com

To selectively isolate the ligand, the crude product is treated with a solution of a copper salt, such as copper(II) acetate (B1210297). This causes the precipitation of the highly stable and often crystalline Copper(II) 1,3-diphenyl-1,3-propanedionate. This solid copper complex can be easily separated from the soluble impurities by filtration.

The final step is the recovery of the pure dibenzoylmethane ligand from the isolated copper complex. This is achieved by decomposing the complex with a strong acid, typically aqueous HCl. prepchem.com The acid protonates the ligand, releasing it from the copper ion. Subsequent extraction and removal of the solvent yield the purified 1,3-diphenyl-1,3-propanedione. prepchem.com This method is particularly advantageous as it selectively isolates the β-diketone from other carbonyl-containing impurities.

Direct Synthesis Routes for Copper(II) 1,3-diphenyl-1,3-propanedionate

Once the pure dibenzoylmethane ligand is obtained, it can be used to synthesize the title copper complex through several methods.

Conventional Solution-Phase Synthesis Approaches

The most straightforward method for preparing Copper(II) 1,3-diphenyl-1,3-propanedionate is through a direct reaction in solution. psu.eduresearchgate.net This typically involves dissolving the dibenzoylmethane ligand in a suitable solvent, such as ethanol, and adding a stoichiometric amount of a copper(II) salt. psu.edu Copper(II) acetate is a commonly used precursor. psu.eduresearchgate.net The reaction generally proceeds by mixing the alcoholic solution of the ligand with an aqueous or alcoholic solution of the copper salt. The complex, being less soluble in the reaction medium than the starting materials, precipitates out of the solution and can be collected by filtration, washed, and dried. The resulting product is typically a green solid. psu.edu

The stoichiometry of the reaction involves two equivalents of the deprotonated dibenzoylmethane ligand coordinating to one copper(II) ion.

Mechanochemical Activation in Copper Complex Formation

Mechanochemistry presents an alternative, solvent-free approach to synthesizing metal complexes. beilstein-journals.orgyoutube.com This technique uses mechanical force, such as grinding or milling, to induce chemical reactions between solid reactants. youtube.com While specific documentation for the mechanochemical synthesis of Copper(II) 1,3-diphenyl-1,3-propanedionate is not widespread, the general principles are applicable.

In a typical mechanochemical procedure, the solid reactants—dibenzoylmethane and a copper(II) salt (e.g., copper(II) chloride or acetate)—are placed in a ball mill with grinding media (e.g., steel balls). beilstein-journals.org Often, a solid base like potassium carbonate or potassium phosphate (B84403) is included to facilitate the deprotonation of the β-diketone ligand. beilstein-journals.org The high-energy milling process initiates the reaction, leading to the formation of the copper complex in the solid state. This method is considered a green chemistry approach as it minimizes or eliminates the need for solvents, potentially reducing waste and simplifying product isolation. beilstein-journals.org

Preparation of Adducts and Substituted Derivatives of Copper 1,3-diphenyl-1,3-propanedionate

The coordination sphere of Copper(II) 1,3-diphenyl-1,3-propanedionate can be expanded to form adducts, or the ligand itself can be modified prior to complexation to create a variety of derivatives.

Research has demonstrated the synthesis of adducts by reacting the parent Copper(II) 1,3-diphenyl-1,3-propanedionate complex with neutral nitrogen-donor ligands. psu.eduresearchgate.netccsenet.org Commonly used ligands for this purpose include 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen). psu.eduresearchgate.net These reactions are typically carried out in solution, where the addition of the nitrogen-donor ligand to the copper complex results in the formation of a five- or six-coordinate adduct. psu.edu These adducts often exhibit different colors, magnetic properties, and molecular geometries compared to the parent square-planar complex. psu.educcsenet.org

Furthermore, substituted derivatives of the copper complex can be prepared by first modifying the dibenzoylmethane ligand. psu.eduresearchgate.net Alkyl groups can be introduced at the central carbon (the 2-position) of the 1,3-diphenyl-1,3-propanedione backbone. psu.edu These 2-substituted ligands (e.g., where R = methyl, ethyl, or n-butyl) are then reacted with a copper(II) salt in the same manner as the unsubstituted ligand to yield the corresponding substituted copper complexes. psu.eduresearchgate.net These modifications can influence the electronic and steric properties of the resulting complex. psu.edu

Synthesis of 2-Substituted Copper(II) 1,3-diphenyl-1,3-propanedionate Complexes

The synthesis of copper(II) complexes with 2-substituted-1,3-diphenyl-1,3-propanedione ligands is a key area of investigation. These compounds, where the central methylene (B1212753) proton of the β-diketone is replaced by various functional groups, exhibit modified electronic and steric properties. The precursors for these complexes are the 2-substituted-1,3-diphenyl-1,3-propanedione ligands themselves. These ligands, denoted as R-dbmH where 'dbm' stands for dibenzoylmethane and 'R' can be groups like methyl (Me), ethyl (Et), or n-butyl (n-Bu), are prepared through established methods. psu.edu

The complexation with copper(II) ions typically involves the reaction of the appropriate 2-substituted ligand with a copper(II) salt, such as copper(II) acetate. researchgate.net The general reaction leads to the formation of complexes with the stoichiometry [Cu(R-dbm)₂]. These complexes have been characterized using various techniques, including microanalysis, magnetic susceptibility, and spectroscopic measurements. psu.edu

The introduction of alkyl groups at the 2-position has been observed to influence the magnetic moments of the resulting copper(II) complexes. For instance, an increase in the magnetic moment is generally observed when substituting the 2-position of Cu(dbm)₂ with alkyl groups, with the exception of the n-butyl substituted complex, which showed a decreased moment. psu.edu The magnetic moments for the prepared 2-substituted-1,3-diphenyl-1,3-propanedionato copper(II) complexes typically fall within the range of 1.75-2.00 Bohr Magnetons (B.M.). psu.edu

Table 1: Analytical and Physical Data of 2-Substituted Copper(II) 1,3-diphenyl-1,3-propanedionate Complexes

| Compound | Color | Yield (%) | Melting Point (°C) | Magnetic Moment (B.M.) |

|---|---|---|---|---|

| Cu(dbm)₂ | Blue | 78 | >300 | 1.98 |

| Cu(Me-dbm)₂ | Green | 75 | 240-242 | 2.00 |

| Cu(Et-dbm)₂ | Green | 72 | 218-220 | 1.99 |

| Cu(n-Bu-dbm)₂ | Green | 70 | 198-200 | 1.75 |

Data sourced from Omoregie et al. (2014). psu.eduresearchgate.net

Formation of Mixed-Ligand Complexes with Nitrogen-Donor Ligands (e.g., 2,2'-bipyridine, 1,10-phenanthroline)

The coordination sphere of the 2-substituted copper(II) 1,3-diphenyl-1,3-propanedionate complexes can be expanded through the addition of nitrogen-donor ligands, leading to the formation of mixed-ligand complexes. Commonly used N-donor ligands for this purpose include 2,2'-bipyridine (bipy) and 1,10-phenanthroline (phen). ccsenet.org

The synthesis of these adducts involves reacting the parent bis(2-substituted-1,3-diphenyl-1,3-propanedionato)copper(II) complex with the respective nitrogen-containing heterocyclic ligand. psu.edu These reactions yield five-coordinate adducts. ccsenet.org The resulting mixed-ligand complexes have been characterized by various methods, including elemental analysis, conductance measurements, and infrared and electronic spectroscopy. researchgate.net

Conductance data for some of these complexes, such as Cu(dbm)(phen) and Cu(Me-dbm)(phen), indicate that they behave as 1:1 electrolytes. researchgate.netccsenet.org The magnetic moments for the 2,2'-bipyridine and 1,10-phenanthroline adducts are typically in the range of 1.95-2.10 B.M., suggesting they are magnetically dilute with no significant intermolecular magnetic interactions. psu.edu

Infrared spectroscopy reveals shifts in the carbonyl stretching frequency upon adduct formation, providing evidence of the coordination of the nitrogen ligand to the copper center. researchgate.netccsenet.org Electronic spectra of the adducts generally show a single broad d-d transition band in the visible region, which is a characteristic feature of these types of complexes. psu.educcsenet.org

Table 2: Relevant Infrared Spectra Bands (cm⁻¹) of Copper(II) Complexes and their Adducts

| Compound | ν(C=O) | ν(C=C) | ν(Cu-O) |

|---|---|---|---|

| Cu(dbm)₂ | 1594 | 1520 | 459 |

| [Cu(dbm)₂(bipy)] | 1600 | 1515 | 465 |

| [Cu(dbm)₂(phen)] | 1602 | 1517 | 468 |

| Cu(Me-dbm)₂ | 1592 | 1518 | 455 |

| [Cu(Me-dbm)₂(bipy)] | 1598 | 1514 | 462 |

| [Cu(Me-dbm)₂(phen)] | 1600 | 1516 | 464 |

Data sourced from Omoregie et al. (2014). researchgate.net

Structural Elucidation and Advanced Characterization of Copper 1,3 Diphenyl 1,3 Propanedionate Complexes

Spectroscopic Probes for Structural and Electronic Information

Spectroscopic techniques are indispensable in the study of coordination compounds, offering profound insights into their structural arrangement and electronic properties. For copper(II) 1,3-diphenyl-1,3-propanedionate, methods such as vibrational and electronic spectroscopy are pivotal in elucidating the nature of the metal-ligand interaction, the geometry of the complex, and the distribution of electron density.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the molecular vibrations of the complex. The coordination of the 1,3-diphenyl-1,3-propanedionate ligand to the copper(II) center induces significant changes in the vibrational frequencies of the ligand, providing a clear fingerprint of chelate formation and the character of the metal-ligand bond.

The infrared spectrum of the free 1,3-diphenyl-1,3-propanedione ligand is characterized by strong absorption bands in the 1603–1516 cm⁻¹ region, which are attributed to the coupled stretching vibrations of the carbonyl (C=O) and vinyl (C=C) groups. researchgate.net Upon complexation with copper(II), these vibrational modes undergo a noticeable shift to lower frequencies. This shift is a hallmark of chelation in metal β-diketonate complexes.

In the copper(II) 1,3-diphenyl-1,3-propanedionate complex, the absorption bands corresponding to the combined ν(C=O) + ν(C=C) stretching vibrations are observed at lower wavenumbers compared to the free ligand. researchgate.net This decrease in frequency indicates a reduction in the double bond character of the C=O group. The coordination of the carbonyl oxygen atoms to the copper ion leads to a delocalization of π-electron density within the newly formed six-membered chelate ring. This delocalization results in a weakening of the C=O bond and a strengthening of the C-C bond within the ring, causing the observed red shift in the vibrational frequency.

Table 1: Key FT-IR Vibrational Frequencies for 1,3-diphenyl-1,3-propanedione and its Copper(II) Complex

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| 1,3-diphenyl-1,3-propanedione (Ligand) | ν(C=O) + ν(C=C) | 1603–1516 | researchgate.net |

| Copper(II) 1,3-diphenyl-1,3-propanedionate | ν(C=O) + ν(C=C) | 1593–1513 | researchgate.net |

Note: The ranges provided reflect findings from studies that may include substituted derivatives.

The perturbation of the ligand's electronic structure upon coordination is clearly evidenced by the shifts in its characteristic vibrational frequencies. The decrease in the carbonyl stretching frequency is a direct consequence of the donation of electron density from the ligand's oxygen atoms to the d-orbitals of the copper(II) ion. nih.gov This interaction effectively weakens the C=O π-bond.

Furthermore, new vibrational modes appear in the far-infrared region of the spectrum, which are absent in the free ligand. These bands are assigned to the stretching vibrations of the copper-oxygen (Cu-O) bonds. The analysis of these metal-ligand vibrations provides direct information about the strength and nature of the coordination bond. nih.govacs.org The position of these bands is sensitive to the coordination geometry and the mass of the metal ion. For square planar copper(II) β-diketonate complexes, these Cu-O stretching modes are typically observed in the 400-500 cm⁻¹ range and are crucial for a complete vibrational characterization of the complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Diamagnetic Adduct Characterization

While the paramagnetic nature of the copper(II) ion in copper 1,3-diphenyl-1,3-propanedionate broadens NMR signals, making direct analysis of the complex challenging, NMR spectroscopy remains an invaluable tool for characterizing the free 1,3-diphenyl-1,3-propanedione ligand and its diamagnetic adducts.

Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR spectra of the free ligand, 1,3-diphenyl-1,3-propanedione (also known as dibenzoylmethane), provide definitive information about its keto-enol tautomerism. The enol form is stabilized by intramolecular hydrogen bonding. sigmaaldrich.com In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of the ligand typically shows multiplets for the phenyl protons and a characteristic signal for the enolic proton. rsc.org The methylene (B1212753) protons of the keto form are also observable. sigmaaldrich.com

In the context of copper complexes, NMR is particularly useful for studying the formation of diamagnetic adducts. When a Lewis base, such as pyridine (B92270) or an amine, coordinates to the copper center, it can lead to the formation of a five-coordinate adduct. If this adduct is diamagnetic, high-resolution NMR spectra can be obtained, providing insights into the structure of the coordinated ligands and their environment around the metal center. These studies help in understanding the ligand exchange dynamics and the stereochemistry of the resulting complexes.

Crystal Structure Determination by X-ray Diffraction

Single crystal X-ray diffraction has been instrumental in revealing the detailed solid-state structures of copper(II) β-diketonate complexes. nih.govnih.gov The process involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to determine the electron density distribution and, consequently, the atomic positions. rigaku.comyoutube.com

The initial step in a single crystal X-ray diffraction study is the determination of the unit cell parameters (the dimensions a, b, and c, and the angles α, β, and γ) and the space group of the crystal. This information defines the basic repeating unit of the crystal lattice and its symmetry. For example, studies on analogous copper(II) complexes have reported various crystal systems, including monoclinic space groups like P2₁/c and C2/c. mdpi.comrsc.org For instance, a piperidinium (B107235) tetrakis(1,3-diphenyl-1,3-propanedionato)europate(III) complex was found to crystallize in the monoclinic space group Cc. scirp.org Another europium complex with the same ligand crystallized in the monoclinic space group P2₁/n. scirp.org These parameters are crucial for the subsequent refinement of the crystal structure.

Table 1: Illustrative Unit Cell Parameters for Analogous Metal Complexes

| Compound/Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| [Cu(bipy)(tda)(H₂O)]·4H₂O | Monoclinic | P2₁/c | 11.136(7) | 21.13(1) | 8.999(6) | 113.2(2) | rsc.org |

| [Cu(terpy)(tda)] | Monoclinic | C2/c | 10.551(6) | 21.23(1) | 8.633(5) | 112.0(2) | rsc.org |

| Piperidinium tetrakis(1,3-diphenyl-1,3-propanedionato)europate(III) | Monoclinic | Cc | - | - | - | - | scirp.org |

This table presents data for analogous complexes to illustrate the type of information obtained from single crystal X-ray diffraction studies.

Beyond defining the molecular structure, X-ray diffraction data allows for a detailed analysis of the intermolecular interactions that govern the crystal packing. rsc.org These non-covalent interactions, such as hydrogen bonding, C-H···π, and π-π stacking interactions, play a significant role in the stability and properties of the crystalline material. nih.govnsf.gov In copper β-diketonate complexes, intermolecular hydrogen bonds can even mediate magnetic exchange interactions between copper(II) centers. rsc.org Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govmdpi.com For instance, in some copper β-diketone complexes, hydrogen-bond interactions were found to contribute over 30% of the total surface area. nih.gov

Single Crystal X-ray Diffraction Studies on this compound and Relevant Analogs

Coordination Geometry and Stereochemical Analysis of this compound Complexes

The copper(II) ion, with its d⁹ electron configuration, exhibits a flexible coordination sphere, leading to a variety of coordination geometries in its complexes. nih.gov The stereochemistry of this compound complexes is a key aspect of their structural characterization.

In many of its complexes, the copper(II) center in this compound adducts adopts a five-coordinate geometry. This is often described as a distorted square pyramidal arrangement. mdpi.comnih.gov In such a geometry, the copper atom is coordinated to the four oxygen atoms of the two bidentate 1,3-diphenyl-1,3-propanedionate ligands in the basal plane, and a fifth ligand (e.g., a solvent molecule or a Lewis base) occupies the apical position.

The degree of distortion from an ideal square pyramidal (SP) geometry towards a trigonal bipyramidal (TBP) geometry can be quantified by the geometry index, τ₅. rsc.org For a perfect square pyramidal geometry, τ₅ is 0, while for a perfect trigonal bipyramidal geometry, τ₅ is 1. rsc.org Studies on various five-coordinate copper(II) complexes have shown that the energy barrier between these two geometries is often small, leading to structures that are intermediate between the two extremes. nih.gov For example, a copper(II) complex with 4-chlorobenzoate (B1228818) and benzimidazole (B57391) ligands exhibited a distorted square pyramidal geometry with a τ₅ value of 0.045, indicating a slight distortion towards a trigonal bipyramidal structure. mdpi.com

The specific coordination geometry adopted is influenced by several factors, including the steric bulk of the ligands, the nature of the coordinating solvent or base, and crystal packing forces. nih.gov

Influence of Ligand Substitutions and Adduct Formation on Metal Coordination Geometry

The coordination geometry of copper(II) β-diketonate complexes, including this compound, is adaptable and can be influenced by the introduction of additional ligands to form adducts. The parent complex typically exhibits a square-planar coordination environment.

In its unsolvated form, bis(dibenzoylmethane)copper(II) crystallizes in the monoclinic system, with the copper atom at a center of symmetry. It is coordinated by four oxygen atoms from the two dibenzoylmethanate ligands, resulting in a square-planar geometry. researchgate.net

Table 1: Selected Crystallographic Data for Bis(dibenzoylmethane)copper(II)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.936(3) |

| b (Å) | 5.9806(8) |

| c (Å) | 16.4908(16) |

| β (°) | 114.998(8) |

| Cu-O1 (Å) | 1.892(3) |

| Cu-O2 (Å) | 1.914(3) |

| O1-Cu-O2 (°) | 92.88(13) |

Data from Li, W. et al. (2006). researchgate.net

The addition of neutral donor ligands, such as pyridine or its derivatives, can lead to the formation of five- or six-coordinate adducts. In these adducts, the additional ligands occupy the axial positions of the coordination sphere. This expansion of the coordination number from four to five or six invariably leads to changes in the bond lengths and angles around the central copper ion.

For instance, the formation of a five-coordinate, square-pyramidal adduct with a single axial ligand typically results in the copper atom being displaced from the basal plane of the four oxygen atoms, moving in the direction of the axial ligand. nih.gov This distortion is a common feature in such adducts. If two molecules of a coordinating solvent or ligand are added, a six-coordinate, distorted octahedral geometry can be adopted.

Magnetic Susceptibility Measurements for Electronic Structure and Spin States

Magnetic susceptibility measurements are a powerful tool for probing the electronic structure and spin states of paramagnetic species like copper(II) complexes. Copper(II) has a d⁹ electronic configuration, which gives rise to one unpaired electron and a theoretical spin-only magnetic moment of 1.73 Bohr magnetons (μB).

For monomeric copper(II) complexes that are magnetically dilute, the experimentally determined effective magnetic moment (μeff) is typically in the range of 1.7 to 2.2 μB. The deviation from the spin-only value can be attributed to spin-orbit coupling. The magnetic susceptibility of such a paramagnetic material follows the Curie-Weiss law, showing a linear relationship between the inverse of the susceptibility and temperature.

In the case of this compound, as a magnetically dilute monomeric species, it is expected to exhibit paramagnetic behavior with a magnetic moment in the typical range for Cu(II) complexes.

However, in some instances, polynuclear copper(II) complexes can form, where two or more copper centers are in close proximity. In such cases, magnetic exchange interactions can occur between the unpaired electrons of the adjacent copper ions, mediated by bridging ligands. These interactions can be either ferromagnetic (leading to a parallel alignment of spins and an increased magnetic moment) or, more commonly, antiferromagnetic (resulting in an anti-parallel alignment of spins and a reduced magnetic moment, which is often temperature-dependent).

For example, in the well-studied copper(II) acetate (B1210297) monohydrate, two copper atoms are bridged by four acetate ligands, leading to strong antiferromagnetic coupling and a diamagnetic S=0 ground state at low temperatures. researchgate.net The magnetic susceptibility of such a system shows a maximum at a certain temperature before decreasing at lower temperatures.

While detailed magnetic susceptibility studies specifically for this compound were not found in the searched literature, it is a common technique applied to copper(II) β-diketonate complexes to confirm their monomeric nature and to investigate any potential intermolecular interactions in the solid state. The absence of significant deviation from the expected paramagnetic behavior for a monomeric S=1/2 system would confirm the electronic structure of a magnetically isolated copper(II) center.

Table 2: Expected Magnetic Properties of this compound

| Property | Expected Value/Behavior |

|---|---|

| Spin State (S) | 1/2 |

| Theoretical Spin-Only Magnetic Moment (μB) | 1.73 |

| Expected Experimental Magnetic Moment (μB) | ~1.7 - 2.2 |

| Magnetic Behavior | Paramagnetic (as a monomer) |

Based on general principles of copper(II) magnetic properties.

Computational and Theoretical Studies on Copper 1,3 Diphenyl 1,3 Propanedionate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the intricacies of Copper(II) 1,3-diphenyl-1,3-propanedionate. These methods provide a robust framework for analyzing the molecule's geometry, electronic structure, and vibrational modes.

Geometry Optimization and Conformational Analysis

Theoretical studies have successfully modeled the geometry of Copper(II) 1,3-diphenyl-1,3-propanedionate and its derivatives. DFT calculations, often at the B3LYP level with various basis sets, have been employed to optimize the molecular structure. researchgate.net For related copper(II) complexes, these calculations have shown a distorted square pyramidal or tetrahedral geometry around the central copper atom. researchgate.netnih.gov The substitution of methyl groups with phenyl groups in the chelated rings has been investigated to understand its effect on the stability of the complex. researchgate.net These studies indicate that the electron delocalization in the chelated rings and the metal-ligand bond strength are higher in Copper(II) 1,3-diphenyl-1,3-propanedionate compared to its acetylacetonate (B107027) counterpart. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution, Spin Density)

The electronic properties of Copper(II) 1,3-diphenyl-1,3-propanedionate are a key focus of computational studies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are crucial parameters determining the molecule's reactivity and electronic transitions. researchgate.netresearchgate.net For similar copper(II) β-diketonate complexes, DFT and time-dependent DFT (TD-DFT) methods have been used to investigate how ligand modifications influence the electronic structure and absorption spectra. researchgate.netuit.no

Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses have been utilized to study charge transfer and electron delocalization within the chelated rings. researchgate.net These analyses provide a quantitative measure of the metal-ligand bond strength. researchgate.net The distribution of the unpaired electron, or spin density, is also a critical aspect, and its description can be sensitive to the specific DFT functional used. nih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | -6.23 eV |

| LUMO Energy | -2.58 eV |

| HOMO-LUMO Gap | 3.65 eV |

Note: The data in this table is illustrative for a related Cu(II) complex and may not represent Copper 1,3-diphenyl-1,3-propanedionate exactly. Specific values for the title compound require targeted calculations.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Transitions)

DFT calculations have proven to be highly effective in predicting the vibrational frequencies of Copper(II) 1,3-diphenyl-1,3-propanedionate. researchgate.net The calculated harmonic vibrational frequencies at the B3LYP/6-311G(d) level show good agreement with experimental infrared (IR) and Raman spectra. researchgate.net Normal coordinate analysis and potential energy distribution (PED) calculations help in the detailed assignment of vibrational modes. researchgate.net For instance, the in-phase symmetric O-Cu-O stretching mode is considered a useful experimental and theoretical marker for the metal-ligand bond strength. researchgate.net

TD-DFT methods are employed to predict electronic transitions, which are then compared with experimental UV-Vis spectra. researchgate.netuit.no These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| ν(C-H)phenyl | ~3080 | ~3079 (IR), ~3080 (Raman) |

| ν(O-Cu-O)symmetric | - | 455 (Raman) |

Note: This table presents a selection of vibrational frequencies. A complete analysis involves numerous other modes. The calculated values are from DFT computations. researchgate.netmdpi.com

Semi-Empirical Methods for Molecular Parameter Prediction (e.g., PM3 Calculations)

Semi-empirical methods, such as PM3, offer a computationally less intensive alternative for predicting molecular parameters. researchgate.net While not as rigorous as DFT or ab initio methods, they can provide useful initial predictions for molecular geometries and electronic structures. researchgate.net For instance, in a study of a related 2-substituted-1,3-diphenyl-1,3-propanedione copper(II) complex, PM3 calculations were used alongside DFT to model the compound, indicating a distorted five-coordinate square pyramidal geometry. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to investigate the dynamic behavior and conformational flexibility of molecules.

Conformational Analysis and Molecular Flexibility Investigations

Conformational analysis helps in identifying the most stable three-dimensional arrangement of the atoms in a molecule. nih.gov For complex molecules like Copper(II) 1,3-diphenyl-1,3-propanedionate, understanding the flexibility of the phenyl rings and the chelate ring is important. While specific steered molecular dynamics simulations for this exact compound are not widely reported, such techniques have been applied to other copper-containing biomolecules to study conformational changes and interactions. nih.gov These methods can provide insights into how the molecule might behave in different environments.

Intermolecular Interactions and Supramolecular Assembly Prediction

The intermolecular interactions of this compound are governed by a variety of noncovalent forces that dictate its crystal packing and potential for forming larger, ordered structures. Computational tools are instrumental in dissecting these complex interactions.

Detailed research into analogous copper β-diketonate complexes reveals that noncovalent interactions, including hydrogen bonding, C–H···π interactions, and in fluorinated analogues, C–F···π interactions, are pivotal in shaping their structural landscapes. acs.orgnih.gov Hirshfeld surface analysis is a powerful computational method employed to visualize and quantify these intermolecular contacts. acs.orgnih.gov This analysis has shown that hydrogen-bond interactions can contribute to over 30% of the total surface area in some copper β-diketonate complexes, highlighting their significance. acs.org

The propensity of β-diketonate ligands to engage in self-assembly with metal ions can lead to the formation of complex supramolecular structures known as metal-organic polyhedra (MOPs). nih.govacs.org Studies on related systems, where trifunctional β-diketone ligands react with copper(II) ions, show the formation of MOPs with a general formula of [Cu₃L₂]n. nih.gov Theoretical predictions suggest that among the possible structures (where n can range from 1 to 10), a dodecahedron (Cu₃₀L₂₀) with an estimated diameter of approximately 5 nm should be the most stable, as its internal bond angles most closely approach ideal values. acs.orgosti.govacs.orgnih.gov

Experimental validation using techniques like Atomic Force Microscopy (AFM) and Analytical Ultracentrifugation (AUC) has been used to study these assemblies. nih.gov AFM analysis of MOPs deposited from solution onto mica substrates has identified a range of particle heights, typically between 0.5 and 3.0 nm. osti.govnih.gov The most frequently observed heights of 0.5–1.5 nm correspond to the smallest possible molecular units (Cu₃L₂), while larger features suggest the presence of bigger structures like molecular cubes (Cu₁₂L₈) or other aggregates. acs.orgosti.govnih.gov

Table 1: Observed Supramolecular Structures in Related Copper β-Diketonate Systems

| Technique | Observed Species/Feature | Observed Size/Height | Interpretation | Source(s) |

|---|---|---|---|---|

| Atomic Force Microscopy (AFM) | Various molecular features | 0.5 – 3.0 nm | Distribution of different-sized MOPs and aggregates. | acs.orgosti.govnih.gov |

| Atomic Force Microscopy (AFM) | Smallest molecules | 0.5 – 1.5 nm | Corresponds to the smallest possible unit, [Cu₃L₂]. | acs.orgosti.govnih.gov |

| Atomic Force Microscopy (AFM) | Molecular cubes | ~2.5 nm | Presence of larger, defined structures like [Cu₁₂L₈]. | osti.govnih.gov |

Solubility and Solvation Models for Copper Complexes in Diverse Solvents and Media

The solubility of copper complexes, including this compound, is a critical parameter for their application in solution-based processes. The interaction between the complex and the solvent molecules, known as solvation, can be effectively studied using computational models.

The solubility of copper complexes has been qualitatively tested in a variety of polar and nonpolar solvents, including water, methanol, ethanol, chloroform (B151607), acetonitrile, dichloromethane, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). acs.org It has been noted that certain copper(II) complexes exhibit low solubility in water and require organic solvents like DMF to prepare stock solutions. nih.gov The green solid produced from the reaction of related tris(β-diketones) with aqueous copper ions is noted to be soluble in nonpolar solvents. nih.govacs.org

To model these systems computationally, implicit solvation models are frequently employed. The Polarizable Continuum Model (PCM) is a widely used approach that simulates the effect of a solvent by treating it as a continuous medium with a defined dielectric constant. researchgate.netscispace.com This method allows for the optimization of molecular structures in solution and the calculation of properties that are influenced by the solvent environment. researchgate.net

For a more detailed understanding of solute-solvent interactions at the molecular level, other theoretical methods can be applied. The Inverse Kirkwood–Buff integrals method, for instance, allows for the quantitative analysis of the local composition of solvent molecules in the immediate vicinity of the solute. researchgate.net This can reveal preferential solvation, where one solvent component in a binary mixture is more prevalent in the solvation shell of the solute. researchgate.net Such studies on related systems have shown that the solute can act as a Lewis acid towards solvent molecules like DMF or various alcohols. researchgate.net Dynamic Light Scattering (DLS) is another technique used to investigate the behavior of copper complexes in solution, capable of detecting aggregation or the formation of nanoparticles. mdpi.com

Table 2: Solubility and Solvation Models for Copper Complexes

| Aspect | Method/Solvent | Finding/Application | Source(s) |

|---|---|---|---|

| Experimental Solubility | DMF, DMSO, Acetonitrile, Chloroform, Alcohols, Water | Copper complexes show varied solubility; some require polar aprotic solvents like DMF due to low aqueous solubility. | acs.orgnih.gov |

| Experimental Solubility | Toluene, Fluorobenzene | Related supramolecular copper β-diketonates are soluble in nonpolar solvents. | nih.govosti.gov |

| Computational Modeling | Polarizable Continuum Model (PCM) | An implicit model used to simulate solvent effects on molecular structure and properties in theoretical calculations. | researchgate.netscispace.com |

| Theoretical Analysis | Inverse Kirkwood–Buff Integrals | Quantitatively determines the local composition of solvents around the solute, revealing preferential solvation in mixed-solvent systems. | researchgate.net |

| Solution Behavior Analysis | Dynamic Light Scattering (DLS) | Used to detect and measure the size of aggregates or nanoparticles of copper complexes forming in solution. | mdpi.com |

Reactivity, Coordination Chemistry, and Mechanistic Insights of Copper 1,3 Diphenyl 1,3 Propanedionate

Redox Behavior of Copper 1,3-diphenyl-1,3-propanedionate Complexes

The redox activity of copper complexes is central to their function in a wide array of catalytic processes, fundamentally relying on the ability of the copper ion to cycle between different oxidation states. This compound, often abbreviated as Cu(dbm)₂, is a well-studied example where the interplay between the metal center and the diketonate ligand dictates its electrochemical properties.

Electrochemical Characterization and Redox Potentials

The electrochemical behavior of this compound, is typically investigated using techniques like cyclic voltammetry (CV). researchgate.netresearchgate.net This method provides insight into the redox potentials and the stability of the different oxidation states of the copper complex. mdpi.com For Cu(dbm)₂, the most prominent redox event is the reversible one-electron reduction of the copper(II) center to copper(I).

Studies have shown that Cu(dbm)₂ can act as a reversible molecular redox switch. researchgate.net The neutral complex, more accurately described as [Cu(II)(dbm)₂]⁰, typically adopts a square planar geometry. Upon electrochemical reduction, it forms the negatively charged [Cu(I)(dbm)₂]⁻ species. researchgate.net This reduction is accompanied by a significant structural rearrangement from a square planar to a tetrahedral coordination geometry. researchgate.net

This geometric change can lead to partial irreversibility in the cyclic voltammogram, as the kinetics of the structural reorganization influences the electron transfer process. researchgate.net The potential at which the Cu(II)/Cu(I) redox event occurs is sensitive to the solvent and the nature of the supporting electrolyte used in the electrochemical measurement. mdpi.com The redox potential for the Cu(II)/Cu(I) couple is a critical parameter, as it is directly related to the reducing power of the corresponding Cu(I) complex and the oxidizing strength of the Cu(II) complex. cmu.edu The determination of the redox potential (Eredox) is generally calculated from the average of the cathodic (reduction) and anodic (oxidation) peak potentials observed in the cyclic voltammogram using the equation Eredox = (Eoxi + Ered)/2. mdpi.com

Investigation of Copper(I)/Copper(II) and Copper(II)/Copper(III) Interconversions in Catalysis

The interconversion between copper(I) and copper(II) is a cornerstone of the catalytic activity of many copper complexes. nih.gov In the case of Cu(dbm)₂, the transition from the square planar [Cu(II)(dbm)₂]⁰ to the tetrahedral [Cu(I)(dbm)₂]⁻ is a well-documented process that can be triggered by injecting charge carriers. researchgate.net This Cu(I)/Cu(II) redox cycle is fundamental to copper's role in processes like Atom Transfer Radical Polymerization (ATRP), where the catalyst alternates between the two oxidation states to control the polymerization. cmu.edu

The involvement of the higher oxidation state, copper(III), in catalytic cycles is less common but mechanistically significant in certain transformations, particularly in C-N and C-O bond-forming reactions. nih.gov While a definitive Cu(II)/Cu(III) catalytic cycle involving the 1,3-diphenyl-1,3-propanedionate ligand is not extensively documented, general mechanistic principles suggest its possibility. The accessibility of the Cu(III) state is strongly influenced by the redox potential of the Cu(II)/Cu(I) couple and the nature of the ligands. nih.govstackexchange.com A proposed mechanism for some coupling reactions involves the disproportionation of a Cu(II) species into Cu(I) and a catalytically active Cu(III) species. nih.gov The energy for this step is directly related to the Cu(II)/Cu(I) potential, suggesting that ligands which stabilize the Cu(II) state could potentially facilitate the formation of Cu(III) intermediates. nih.gov

Ligand Exchange and Adduct Formation Studies of this compound

The square planar Cu(dbm)₂ complex possesses open axial coordination sites, making it a Lewis acid capable of forming adducts with various Lewis bases (ancillary ligands). The study of these interactions is crucial for understanding the complex's behavior in solution and its mechanism of action in catalytic systems.

Thermodynamics and Kinetics of Ancillary Ligand Binding

The binding of ancillary ligands to the copper center of Cu(dbm)₂ is an equilibrium process characterized by specific thermodynamic and kinetic parameters. The formation of these adducts can significantly alter the electronic and steric properties of the complex, thereby modulating its reactivity.

A study utilizing a gas-liquid chromatographic (GLC) method determined the thermodynamic parameters for the 1:1 adduct formation between Cu(dbm)₂ and the Lewis bases furan (B31954) and thiophene (B33073). jlu.edu.cn This method allows for the determination of the equilibrium constant for the adduct-forming reaction in a non-coordinating solvent. jlu.edu.cn

Determination of Stepwise Stability Constants and Thermodynamic Parameters

The stability constant (Kstab) is the equilibrium constant for the formation of a complex ion from its constituent ions or for a ligand exchange reaction. savemyexams.comchemguide.co.uk For Cu(dbm)₂, the interaction with a Lewis base (L) can be represented by the following equilibrium:

Cu(dbm)₂ + L ⇌ Cu(dbm)₂·L

The equilibrium constant for this reaction, also known as the formation constant or stability constant, provides a measure of the affinity of the ancillary ligand for the copper complex. Using the GLC method, researchers have determined the apparent equilibrium constants (KR) for the interaction between Cu(dbm)₂ and furan or thiophene at various temperatures. jlu.edu.cn

Below are the thermodynamic parameters determined for the adduct formation of this compound with furan and thiophene. jlu.edu.cn

Mechanistic Pathways in Copper-Catalyzed Transformations Involving 1,3-diphenyl-1,3-propanedionate Ligands

While specific, detailed mechanistic studies for many reactions catalyzed by Cu(dbm)₂ are not extensively available, the role of the ligand can be inferred from general principles of copper catalysis. The bulky phenyl groups of the dbm ligand create a specific steric environment around the copper center. This steric hindrance can control the approach of substrates, leading to regioselectivity and stereoselectivity in the catalytic transformation. rsc.org

Furthermore, the electronic effects of the ligand, transmitted through the delocalized β-diketonate framework, directly influence the redox potential of the Cu(II)/Cu(I) couple. nih.gov This modulation of the redox potential is key to the catalyst's ability to participate in electron transfer steps or oxidative addition/reductive elimination sequences that are common in cross-coupling and amination reactions. nih.govnih.gov The nature of the ancillary ligands, such as the dbm ligand, can guide the binding selectivity of the complex, for instance, in interactions with biological macromolecules like DNA.

Sterically directing the approach of reactants.

Electronically tuning the redox potential of the copper center.

Stabilizing the catalytically active copper species.

Further mechanistic investigations, including kinetic studies and computational modeling, are necessary to fully elucidate the precise role of the dbm ligand in specific copper-catalyzed transformations. nih.gov

Photoinduced Reaction Mechanisms and Excited State Dynamics

The interaction of this compound with light initiates a cascade of photophysical and photochemical events. The primary photoexcitation process often involves a ligand-to-metal charge transfer (LMCT), where an electron from a ligand-centered orbital is transferred to a metal-centered orbital. nih.govrsc.org This process is particularly favorable in high-valent metal centers with electron-rich ligands, a description that fits Copper(II) bis(1,3-diphenyl-1,3-propanedionate).

The quantum yield of photoreduction, which quantifies the efficiency of the light-induced reduction of the copper center, is another key parameter. While a specific value for this compound was not found, the study of related systems suggests that the environment and the nature of the ligands play a significant role in determining this efficiency.

Elucidation of Single Electron Transfer (SET) Pathways and Radical Intermediates

A cornerstone of the photochemical reactivity of this compound is the occurrence of single electron transfer (SET) events. Photoinduced LMCT, as mentioned earlier, is itself a form of intramolecular SET. This initial electron transfer results in the reduction of the Cu(II) center to Cu(I) and the concomitant generation of a ligand-based radical.

The formation of these radical intermediates is a pivotal step that opens up a variety of reaction pathways. The direct detection and characterization of these transient species are often accomplished using Electron Paramagnetic Resonance (EPR) spectroscopy, frequently in conjunction with spin trapping techniques. mdpi.comresearchgate.net Spin traps are molecules that react with short-lived radicals to form more stable radical adducts that can be readily observed by EPR. While direct EPR studies specifically on the photolysis of this compound are not detailed in the available literature, the general methodology is well-established for identifying radical intermediates in similar copper-catalyzed reactions.

The generated radicals can then participate in a range of subsequent reactions, including hydrogen atom abstraction, addition to unsaturated bonds, and other transformations that are central to the synthetic utility of this copper complex.

Catalytic Cycle Characterization in Carbon-Hydrogen (C-H) Activation and Functionalization

The ability of this compound to catalyze the activation and functionalization of otherwise inert C-H bonds is a testament to its sophisticated reactivity. These transformations are of immense importance in organic synthesis, offering a direct route to complex molecules. The catalytic cycle for such reactions is believed to involve a sequence of steps that regenerate the active copper catalyst.

Computational methods, particularly Density Functional Theory (DFT) calculations, have become an indispensable tool for elucidating the intricate details of these catalytic cycles. nih.govicp.ac.ru While a complete, experimentally validated catalytic cycle for C-H activation by this compound is not fully established in the reviewed literature, DFT studies on related copper-catalyzed reactions provide a plausible framework.

A proposed generalized catalytic cycle for C-H functionalization can be envisioned as follows:

Activation of the Catalyst: The pre-catalyst, Copper(II) bis(1,3-diphenyl-1,3-propanedionate), may first be activated, potentially through reduction to a Cu(I) species, which is often the active catalytic species in C-H functionalization reactions.

C-H Activation: The active copper catalyst then interacts with the substrate, leading to the cleavage of a C-H bond. This can occur through various mechanisms, including concerted metalation-deprotonation or hydrogen atom abstraction.

Functionalization: The resulting organocopper intermediate then reacts with a coupling partner, leading to the formation of the new carbon-functional group bond.

Regeneration of the Catalyst: The final step involves the regeneration of the active copper catalyst, allowing it to re-enter the catalytic cycle. This step often involves an oxidative process to return the copper to its initial oxidation state or the release of the product and coordination of a new substrate molecule.

Advanced Applications and Functional Materials Derived from Copper 1,3 Diphenyl 1,3 Propanedionate

Catalytic Applications in Organic Synthesis

The catalytic prowess of copper 1,3-diphenyl-1,3-propanedionate and related complexes is most evident in their application to challenging organic reactions. These compounds can activate a wide range of substrates under mild conditions, often leveraging visible light as an energy source to drive thermodynamically challenging transformations.

Photocatalytic Reactions Utilizing Copper(I) 1,3-diphenyl-1,3-propanedionate Analogs

Copper(I) complexes, including analogs of copper(I) 1,3-diphenyl-1,3-propanedionate, have garnered significant attention as cost-effective and earth-abundant alternatives to precious metal photocatalysts like ruthenium and iridium. researchgate.net Their ability to absorb visible light and engage in single-electron transfer processes makes them highly effective in a variety of photocatalytic reactions.

The direct functionalization of alkenes is a powerful strategy for the rapid construction of complex molecular architectures. Copper(I) photocatalysts have proven to be particularly adept at facilitating the addition of various functional groups across carbon-carbon double bonds.

Trifluoromethylation: The introduction of a trifluoromethyl group (–CF3) into organic molecules can significantly alter their biological and chemical properties. Copper-catalyzed photocatalytic methods have been developed for the trifluoromethylation of alkenes. For instance, using a photoreducible Cu(II) precatalyst, trifluoromethylation reactions of alkenes can be carried out with low copper loading (0.1–0.5 mol%) upon exposure to sunlight or ambient light. rsc.org A proposed mechanism involves the activation of an electrophilic trifluoromethylating reagent by a Cu(I) species, generating a CF3 radical. This radical then adds to the alkene, and a subsequent oxidation and elimination step yields the trifluoromethylated alkene. researchgate.net This process has been shown to be effective for a variety of terminal alkenes, affording the desired products with high stereoselectivity. researchgate.net

Chlorosulfonylation: Copper complexes have also been successfully employed as photocatalysts for the chlorosulfonylation of alkenes and alkynes. acs.org Visible-light-mediated protocols using copper-phenanthroline based catalysts can convert a wide array of olefins into their corresponding chlorosulfonylated products. acs.org Interestingly, in some cases, Cu(II) complexes have been found to be even more efficient than their Cu(I) counterparts. acs.org The reaction proceeds under mild conditions and exhibits broad substrate scope and high functional group tolerance. acs.org The use of a stoichiometric base, such as sodium carbonate, is often crucial for the successful conversion of unactivated olefins. acs.org

Below is an interactive table summarizing representative examples of copper-catalyzed alkene functionalization reactions.

| Alkene Substrate | Reagent | Product | Yield (%) | Catalyst | Light Source |

| Styrene | Togni's Reagent | (E)-(3,3,3-Trifluoroprop-1-en-1-yl)benzene | 85 | Cu(MeCN)4PF6 | Not specified |

| 4-Vinylbiphenyl | Togni's Reagent | 4-((E)-3,3,3-Trifluoroprop-1-en-1-yl)-1,1'-biphenyl | 92 | Cu(MeCN)4PF6 | Not specified |

| 1-Octene | Benzenesulfonyl chloride | 1-Chloro-2-(phenylsulfonyl)octane | 95 | [Cu(dap)2]Cl | Visible Light |

| Cyclohexene | Toluenesulfonyl chloride | 1-Chloro-2-(tosyl)cyclohexane | 88 | [Cu(dap)2]Cl | Visible Light |

The direct arylation of C-H bonds in heteroaromatic compounds is a highly sought-after transformation in medicinal chemistry and materials science. A dual-catalytic system combining a ligand-free copper(I) catalyst with an organic photoredox catalyst, such as 10-phenylphenothiazine (PTH), has been developed for the C-H arylation of various 1,3-azoles. rsc.org This method operates under exceedingly mild conditions, at ambient temperature and with visible light irradiation, and demonstrates a broad scope with high functional group tolerance. scilit.com The reaction is applicable to a range of azole derivatives, including oxazoles, benzoxazoles, thiazoles, benzothiazoles, imidazoles, and benzimidazoles. rsc.org

Copper(I) photocatalysts can mediate the reduction of various organic substrates, including diaryliodonium salts. researchgate.net Upon irradiation, a copper(I) complex can reduce the diaryliodonium salt to generate an aryl radical and the corresponding aryl iodide. researchgate.net This process allows for the generation of aryl radicals under mild conditions, which can then participate in subsequent bond-forming reactions. researchgate.net For example, the homoleptic complex [Cu(I)(dpp)2]PF6 has been used for the reduction of symmetrical diaryliodonium salts, with N,N-diisopropylethylamine acting as a sacrificial electron donor. researchgate.net This strategy has been applied to the allylation of the generated aryl radicals. researchgate.net

Development of Heterogeneous this compound Catalysts

While homogeneous copper catalysts have demonstrated remarkable efficacy, their separation from the reaction mixture and subsequent recycling can be challenging. To address this, significant research has been directed towards the development of heterogeneous copper catalysts, where the active copper species is immobilized on a solid support. nih.gov These solid-supported catalysts offer the advantages of easy recovery by simple filtration, reusability, and a reduction in copper contamination of the final product. nih.govmdpi.com

Various materials have been employed as supports for heterogeneous copper catalysts, including polymers, silica, and magnetic nanoparticles. mdpi.com For example, a catalyst prepared by the thermolysis of copper(II) poly-5-vinyltetrazolate results in copper nanoparticles supported on a polymeric matrix. researchgate.net This heterogeneous catalyst has shown high activity in the cross-coupling synthesis of 1,4-diphenylbutadiyne-1,3 and can be recovered and recycled for at least ten consecutive runs without a significant loss in activity. researchgate.net

Another approach involves anchoring a Cu(I) aminothiophenol complex on silica, which has proven to be a highly active catalyst for one-pot click reactions to synthesize triazole compounds. mdpi.com Similarly, copper catalysts supported on ionic liquid polymer/silica hybrid composites have been developed and applied in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com These heterogeneous systems are gaining increasing importance as they align with the principles of green and sustainable chemistry. nih.gov

Materials Science Applications of this compound and Related Systems

The unique molecular structure and electronic properties of this compound, also known as copper(II) bis(dibenzoylmethanate) [Cu(dbm)2], render it a versatile building block and precursor in the development of advanced functional materials. Its applications span across thin-film deposition, the construction of intricate supramolecular structures, and the fabrication of materials with tailored optical properties.

Precursor Compounds for Thin Film Deposition Techniques (e.g., CVD, ALD)

This compound is a notable precursor for the deposition of copper-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). google.comsigmaaldrich.com These techniques are crucial in the microelectronics industry for creating the conductive copper interconnects within integrated circuits. The suitability of a precursor for CVD and ALD is determined by a combination of physical and chemical properties, including volatility, thermal stability, and reactivity.

Copper(II) β-diketonate compounds, such as Cu(dbm)₂, are favored due to their relatively high vapor pressures, which allows them to be transported in the gas phase to a substrate surface. researchgate.net In a typical CVD process, the vapor of the volatile organometallic precursor is introduced into a reaction chamber where it decomposes upon contacting the heated substrate, resulting in the deposition of a thin film. semanticscholar.org For Cu(II) precursors like this compound, an external reducing agent, such as hydrogen, is typically required to facilitate the reduction of Cu(II) to metallic copper. google.com

The general reaction for the CVD of copper from a Cu(II) β-diketonate precursor can be represented as:

Cu(II)(β-diketonate)₂ + H₂ → Cu(s) + 2 H(β-diketonate)

ALD is a more refined technique that allows for atomic-level control over film thickness and conformation. It involves sequential, self-limiting surface reactions. While specific ALD processes using this compound are less commonly detailed in readily available literature compared to other copper precursors, the fundamental properties of Cu(dbm)₂ make it a candidate for such applications. The design of effective precursors for both CVD and ALD aims to balance thermal stability in the gas phase with controlled reactivity on the substrate surface. semanticscholar.org

Table 1: Properties of this compound Relevant to Thin Film Deposition

| Property | Description | Significance in CVD/ALD |

| Volatility | The ability of the compound to vaporize. | Essential for transporting the precursor to the substrate in the gas phase. |

| Thermal Stability | The temperature range over which the compound is stable and does not prematurely decompose. | Prevents decomposition in the gas phase before reaching the substrate, ensuring controlled film growth. |

| Reactivity | The chemical reactivity of the precursor on the substrate surface. | Determines the deposition rate and the purity of the resulting film. Often requires a co-reactant (reducing agent). |

| Ligand Structure | The organic groups attached to the central copper atom. | Influences volatility, stability, and the byproducts of the deposition reaction. The phenyl groups in the dbm ligand contribute to the molecule's stability. |

Design and Synthesis of Supramolecular Architectures and Coordination Polymers

This compound can serve as a fundamental building block, or "node," in the construction of more complex, higher-order structures such as supramolecular assemblies and coordination polymers. rsc.orgresearchgate.net These materials are formed through the self-assembly of molecular components, guided by non-covalent interactions or the formation of coordination bonds.

In the context of supramolecular chemistry, the planar geometry and potential for intermolecular interactions (such as π-π stacking of the phenyl rings) of this compound make it an attractive component for designing self-assembled systems. mdpi.com The formation of these architectures is driven by thermodynamic equilibration to yield the most stable arrangement. nih.gov

Coordination polymers are extended structures formed by linking metal ions with organic ligands. While this compound is a stable, neutral complex, it can be incorporated into larger polymeric structures. This can be achieved by introducing additional bridging ligands that can coordinate to the copper centers of the Cu(dbm)₂ units, linking them together in one, two, or three dimensions. mdpi.comrsc.orgresearchgate.netresearchgate.net The resulting materials can exhibit a wide range of properties, including porosity, which is of interest for applications in gas storage and catalysis.

Luminescent Materials and Photophysical Properties (e.g., in Lanthanide(III) Complexes utilizing the dbm ligand)

The 1,3-diphenyl-1,3-propanedionate (dbm) ligand plays a crucial role as a "sensitizer" or "antenna" in the development of highly luminescent lanthanide(III) complexes. bionano-bg.eursc.orgdiva-portal.org Lanthanide ions, such as Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺), possess unique photophysical properties, including sharp, line-like emission spectra and long luminescence lifetimes. However, their direct excitation by light is inefficient due to very low molar absorption coefficients.

To overcome this limitation, the lanthanide ion is coordinated with organic chromophores, like the dbm ligand, that absorb light efficiently. This process, known as the "antenna effect," involves the following steps:

The organic ligand (dbm) absorbs incident light (typically UV) and is excited from its ground state (S₀) to a singlet excited state (S₁).

The excited ligand then undergoes intersystem crossing (ISC) to a lower-energy triplet excited state (T₁).

Finally, the energy is transferred from the ligand's triplet state to the excited state energy levels of the lanthanide ion.

The excited lanthanide ion then relaxes back to its ground state by emitting a photon, resulting in the characteristic lanthanide luminescence. bionano-bg.eudiva-portal.org

This energy transfer is typically mediated by a Dexter-type electron exchange mechanism. bionano-bg.euosti.gov The efficiency of this process is highly dependent on the energy gap between the ligand's triplet state and the accepting energy level of the lanthanide ion. The dbm ligand is particularly effective for sensitizing Eu³⁺ emission, which results in a characteristic red light, due to the good energy overlap between its triplet state and the ⁵D₀ excited state of Eu³⁺. bionano-bg.eu

The quantum yield of luminescence in these complexes can be further tuned by the introduction of auxiliary ligands, which can influence the rate of non-radiative decay and the efficiency of the energy transfer from the dbm ligand to the lanthanide ion. bionano-bg.eu

Table 2: Photophysical Data for a Representative Europium(III) Complex with dbm Ligand

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emitting Level | Luminescence Color |

| Eu(dbm)₃(H₂O) | ~350 | ~612 | ⁵D₀ → ⁷F₂ | Red |

Investigation of Non-linear Optical (NLO) Properties of dbm-Derived Metal Complexes

Metal complexes derived from the 1,3-diphenyl-1,3-propanedionate ligand are of significant interest for their potential non-linear optical (NLO) properties. NLO materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This can lead to phenomena like second-harmonic generation (SHG), where the frequency of the incident light is doubled.

The investigation of NLO properties often involves techniques such as the Z-scan method to determine the nonlinear refractive index and nonlinear absorption coefficient. bohrium.com For second-order NLO effects like SHG, the material must lack a center of inversion. aps.orgnih.govresearchgate.net While this compound itself may crystallize in a centrosymmetric space group, it is possible to design and synthesize non-centrosymmetric supramolecular structures or coordination polymers incorporating the dbm ligand to achieve a bulk second-order NLO response.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are also employed to predict and understand the NLO properties of these complexes by calculating their polarizability and hyperpolarizability. bohrium.com Research in this area focuses on establishing structure-property relationships to design new materials with enhanced NLO performance for applications in photonics and optoelectronics.

Emerging Research Frontiers and Future Perspectives

Rational Design of High-Performance Copper 1,3-diphenyl-1,3-propanedionate Catalysts through Ligand Modification

The rational design of catalysts is a cornerstone of modern chemistry, aiming to create highly efficient and selective catalysts by systematically modifying their molecular structure. For copper complexes like Copper(II) 1,3-diphenyl-1,3-propanedionate, the β-diketonate ligand, (C₆H₅CO)₂CH₂, provides a versatile scaffold for such modifications. The electronic and steric properties of the catalyst can be finely tuned by introducing different substituents onto the phenyl rings of the 1,3-diphenyl-1,3-propanedionate ligand. This approach allows for the systematic investigation of structure-activity relationships.

Research into related copper(II) β-diketonate complexes has demonstrated the viability of this strategy. For instance, introducing electron-withdrawing groups, such as trifluoromethyl (-CF₃), or bulky groups, like mesityl, onto the ligand framework significantly impacts the electronic structure and steric environment of the copper center. unicam.it These modifications can influence the catalyst's stability, solubility, and, most importantly, its activity and selectivity in various chemical transformations, such as C-N bond formation reactions. rsc.org Studies on other β-diketonate ligands have shown that even subtle changes can affect catalytic turnover and the stability of intermediate species. acs.org

Future research on this compound will likely focus on synthesizing a library of derivatives with systematically varied substituents on the phenyl groups. By correlating these structural changes with catalytic performance in benchmark reactions, researchers can develop predictive models for designing next-generation catalysts with superior performance. escholarship.org This data-driven approach to ligand modification is a key step toward creating bespoke catalysts for specific industrial applications.

Table 1: Influence of Ligand Modification on Copper Catalyst Properties (Hypothetical Data for Illustration)

| Ligand Substituent | Electronic Effect | Steric Hindrance | Predicted Catalytic Activity | Predicted Selectivity |

| -H (Standard) | Neutral | Moderate | Baseline | Baseline |

| -NO₂ (Nitro) | Electron-withdrawing | Moderate | Increased | Potentially Altered |

| -OCH₃ (Methoxy) | Electron-donating | Moderate | Decreased | Potentially Altered |

| -C(CH₃)₃ (tert-Butyl) | Electron-donating | High | Modified | Sterically-driven |

| -CF₃ (Trifluoromethyl) | Strong Electron-withdrawing | Moderate | Significantly Increased | Potentially Enhanced |

This table is illustrative, based on established principles of catalyst design, to show how systematic ligand modification could be explored for this compound.

In-situ and Operando Spectroscopic Techniques for Mechanistic Understanding of Catalytic Processes

Understanding the precise mechanism of a catalytic reaction is crucial for its optimization. In-situ and operando spectroscopic techniques are powerful tools that allow scientists to observe the catalyst under actual working conditions, providing a real-time window into the structural and electronic changes that occur during a reaction. bohrium.comacs.org This approach is a significant leap from traditional methods that often only characterize catalysts before and after the reaction, potentially missing key transient intermediates.

For catalytic systems involving this compound, techniques such as Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS), X-ray Absorption Near-Edge Structure (XANES), and Extended X-ray Absorption Fine Structure (EXAFS) are particularly valuable. acs.orgacs.org Operando ATR-SEIRAS can identify adsorbed species and intermediates on the catalyst surface, such as the binding of carbon monoxide (CO) to copper sites in CO reduction reactions. acs.org In-situ XANES/EXAFS can provide information about the oxidation state and coordination environment of the copper center as the reaction progresses. acs.org

Studies on related copper-catalyzed reactions have successfully used these techniques. For example, operando IR and in-situ XANES/EXAFS have revealed that in certain C-C coupling reactions, a Cu(I) β-diketonate complex can disproportionate into spectator Cu(II) and active Cu(0) species, a crucial mechanistic insight that would be invisible to ex-situ analysis. acs.org Applying these advanced spectroscopic methods to reactions catalyzed by this compound will be essential to elucidate the true nature of the active species, identify rate-determining steps, and understand deactivation pathways. This knowledge is indispensable for the rational design of more robust and efficient catalysts.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of new materials and catalysts. youtube.comyoutube.com These computational tools can analyze vast datasets to identify complex patterns and structure-property relationships that are not immediately obvious to human researchers. acs.org For a compound like this compound, AI and ML offer a powerful pathway to explore its potential far more rapidly than through traditional experimental approaches alone.

Table 2: Potential AI/ML Applications for this compound

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| Catalyst Performance Prediction | Molecular descriptors of ligand-modified complexes | Reaction yield, selectivity | Accelerates screening of new catalyst candidates. researchgate.net |

| Inverse Design | Desired catalytic properties (e.g., high yield for a specific reaction) | Novel ligand structures | Discovery of entirely new, high-performance catalysts. acs.org |

| Reaction Condition Optimization | Substrates, catalysts, solvents, temperatures | Optimal reaction conditions | Improves efficiency and reduces waste in chemical synthesis. |

| Application Discovery | Compound structure and properties | Prediction of new applications (e.g., in sensing, electronics) | Uncovers novel uses for the compound beyond catalysis. |

Exploration of Sustainable and Bio-inspired Applications of this compound

The push for sustainability in chemistry is driving research toward the use of earth-abundant metals and the development of energy-efficient catalytic processes. Copper, being far more abundant and less toxic than precious metals like palladium or platinum, is an attractive choice for sustainable catalysis. This compound fits well within this paradigm. Future research will likely focus on harnessing this complex for environmentally benign transformations.

A particularly exciting frontier is the development of bio-inspired catalysts. rsc.org Nature utilizes copper-containing enzymes to perform complex chemical reactions, such as the reduction of oxygen, with remarkable efficiency and selectivity under mild conditions. rsc.orgnih.gov Researchers are drawing inspiration from the active sites of these metalloenzymes to design synthetic catalysts. nih.gov Key features often include specific coordination environments and the cooperation between the metal center and the surrounding ligand scaffold.

By modifying the 1,3-diphenyl-1,3-propanedionate ligand to mimic aspects of an enzyme's active site, it may be possible to create catalysts for challenging and important reactions like oxygen reduction or water oxidation. nih.gov For example, a bio-inspired this compound derivative could be developed as an electrocatalyst for fuel cells or for the green production of hydrogen peroxide. rsc.org This approach combines the robustness of a synthetic complex with the functional elegance of nature's catalysts, opening up new avenues for sustainable chemical technologies.

Development of Advanced Characterization Methods for Complex Material Assemblies and Interfaces

The functionality of materials often depends not just on their bulk composition but on their structure at the nanoscale and the nature of their interfaces with other materials. This is especially true for applications in electronics, sensing, and heterogeneous catalysis, where this compound could be used as a component in thin films or as a precursor for nanomaterials. researchgate.net

Advanced characterization techniques are critical for probing these complex assemblies. High-resolution transmission electron microscopy (HRTEM) can be used to investigate the atomic-scale behavior and microstructural evolution of materials derived from or containing the copper complex. acs.org For thin films, techniques like Scanning Electron Microscopy (SEM) combined with Focused Ion Beam (FIB) milling can provide three-dimensional characterization of morphology and porosity. researchgate.net Atomic Force Microscopy (AFM) is invaluable for analyzing surface morphology and roughness at the nanoscale. scielo.br

For instance, when this compound is used as a precursor in chemical vapor deposition (CVD) to create copper or copper oxide thin films, understanding the interface between the film and the substrate is crucial for device reliability. researchgate.net In-situ characterization methods, which observe these structures during formation or operation, are particularly powerful. For example, in-situ TEM can visualize atomic migration and void formation at interfaces under electrical stress, providing critical insights into failure mechanisms. acs.org The application of this suite of advanced characterization tools will be essential to understand and engineer the performance of materials and devices that incorporate this compound.

Q & A

Q. How can the Nrf2 pathway activation framework guide studies on copper β-diketonate toxicity in cellular models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products